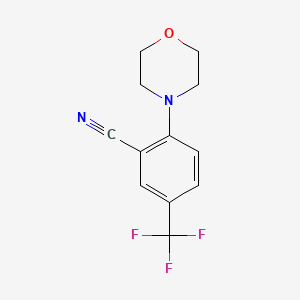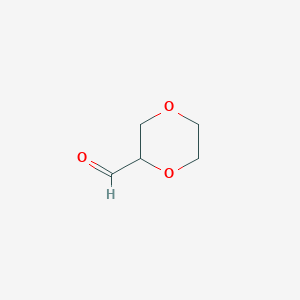
1,4-ジオキサン-2-カルバルデヒド
説明
1,4-Dioxane-2-carboxaldehyde, also known as 1,4-Dioxane-2-carbaldehyde, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is associated with several synonyms such as dioxal, 1,4-dioxinan-2-yl-methanone, and others .
Synthesis Analysis
The synthesis of 2,3-disubstituted 1,4-dioxanes, which are related to 1,4-Dioxane-2-carboxaldehyde, has been reported. This synthesis involves the reaction of α,β-unsaturated ketones with a reagent combination of NaIO4 and NH2OH·HCl, followed by the nucleophile ethylene glycol, using cesium carbonate as a base under Williamson ether synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxane-2-carboxaldehyde can be represented by the InChI string: InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 . The compound has a topological polar surface area of 35.5 Ų and a complexity of 81.7 .
Physical and Chemical Properties Analysis
1,4-Dioxane-2-carboxaldehyde has several computed properties. It has a molecular weight of 116.11 g/mol, an XLogP3-AA of -0.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 116.047344113 g/mol .
科学的研究の応用
修復および処理技術
1,4-ジオキサン-2-カルバルデヒドは、水の修復および処理に使用されてきました。その化学的および物理的特性は、修復および処理の選択肢に影響を与えます。 水に混和性があり、化学的に安定しており、通常の条件下では加水分解しません . これらの特性は、地下水中に1,4-ジオキサンの大規模で拡散したプルームを形成する可能性があります .
効果のない従来のアプローチ
化学的および物理的特性により、顆粒状活性炭、エアストリッピング、土壌蒸気抽出などの従来の修復および処理アプローチは、1,4-ジオキサンには効果がありません . 同様に、飲料水および廃水処理に関連する従来のユニットプロセス(たとえば、凝集、曝気、塩素化)は、1,4-ジオキサンには効果がありません .
生分解性
1,4-ジオキサンは、直接代謝または共代謝のいずれかによって、好気的条件下で生分解性があります . これらのプロセスのそれぞれの役割は、1,4-ジオキサンの濃度と一般的な塩素化共汚染物質の存在の両方に依存します .
共代謝
共代謝の場合、適切な一次基質の存在が必要です . 対照的に、現在、嫌気的1,4-ジオキサン生分解を裏付ける限られた証拠しかありません .
現場外および現場修復と処理
現場外および現場の修復と処理技術に関する情報が提供されています . これらの技術は、開発状況と処理の効果に基づいて分類されます .
共代謝的生分解
飲料水再利用処理列車の一部として、生物活性ろ過(BAF)中の1,4-ジオキサンの共代謝的生分解を促進する可能性が実証されています . プロパンとTHFを共代謝物として比較しました .
将来の方向性
作用機序
Target of Action
It’s worth noting that 1,4-dioxane, a related compound, has been found to interact with various targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, and structural polyprotein
Mode of Action
1,4-dioxane, a related compound, is known to undergo oxidation by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate
Biochemical Pathways
1,4-dioxane, a related compound, is known to affect various signaling pathways predicted to impact the oxidative stress response, detoxification, and dna damage . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It has been found that the rate of metabolism for 1,4-Dioxane is significantly high . The absorption, volume of distribution, protein binding, and other ADME properties of 1,4-Dioxane-2-carboxaldehyde need to be studied further.
Result of Action
1,4-dioxane, a related compound, has been found to cause increased incidences in liver tumors in rats and mice, and nasal tumors in rats . It’s possible that 1,4-Dioxane-2-carboxaldehyde may have similar effects, but more research is needed to confirm this.
Action Environment
For example, its biodegradation rates may be inhibited by several common co-occurring chlorinated solvents, low oxygen concentration, low concentrations of 1,4-Dioxane, and the lack of a suitable co-substrate . It’s possible that similar environmental factors may influence the action of 1,4-Dioxane-2-carboxaldehyde.
生化学分析
Biochemical Properties
1,4-Dioxane-2-carboxaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of Schiff bases. This interaction can alter the structure and function of proteins, affecting their enzymatic activity. For instance, 1,4-Dioxane-2-carboxaldehyde has been shown to interact with lysine residues in proteins, leading to changes in protein conformation and function .
Cellular Effects
1,4-Dioxane-2-carboxaldehyde has been observed to influence various cellular processes. It can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 1,4-Dioxane-2-carboxaldehyde can lead to DNA damage and apoptosis in certain cell types . Additionally, it can disrupt mitochondrial function, leading to altered energy metabolism and cell death.
Molecular Mechanism
The molecular mechanism of action of 1,4-Dioxane-2-carboxaldehyde involves its ability to form covalent bonds with biomolecules. It can inhibit or activate enzymes by modifying their active sites. For example, 1,4-Dioxane-2-carboxaldehyde can inhibit the activity of certain dehydrogenases by forming adducts with their active site cysteine residues . This inhibition can lead to changes in metabolic pathways and cellular function. Furthermore, 1,4-Dioxane-2-carboxaldehyde can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dioxane-2-carboxaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to 1,4-Dioxane-2-carboxaldehyde has been shown to cause persistent oxidative stress and chronic inflammation in cells . These long-term effects can lead to cellular senescence and altered cellular function.
Dosage Effects in Animal Models
The effects of 1,4-Dioxane-2-carboxaldehyde vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At high doses, 1,4-Dioxane-2-carboxaldehyde can cause significant toxicity, including liver and kidney damage . Studies have shown that high doses of the compound can lead to the formation of tumors in animal models, indicating its potential carcinogenicity.
Metabolic Pathways
1,4-Dioxane-2-carboxaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to toxicity . Additionally, 1,4-Dioxane-2-carboxaldehyde can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, 1,4-Dioxane-2-carboxaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, 1,4-Dioxane-2-carboxaldehyde can accumulate in the cytoplasm and mitochondria, where it exerts its effects.
Subcellular Localization
1,4-Dioxane-2-carboxaldehyde is primarily localized in the cytoplasm and mitochondria of cells. It can be directed to specific subcellular compartments through post-translational modifications and targeting signals. For instance, the compound can be acetylated, which enhances its localization to the mitochondria . This subcellular localization is crucial for its activity, as it allows 1,4-Dioxane-2-carboxaldehyde to interact with key metabolic enzymes and affect cellular function.
特性
IUPAC Name |
1,4-dioxane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYANKPFXHJUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602805 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56217-56-2 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


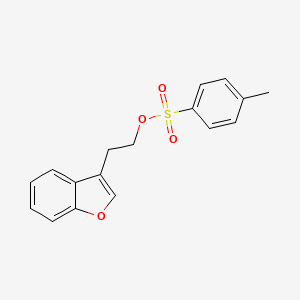
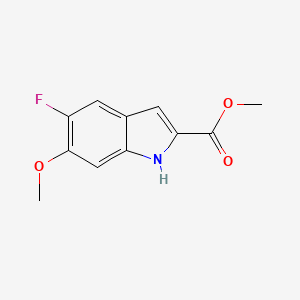
![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)
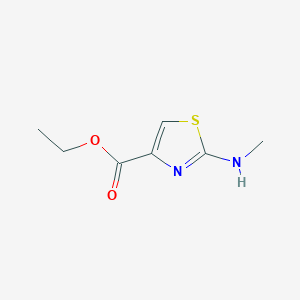
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)
![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)
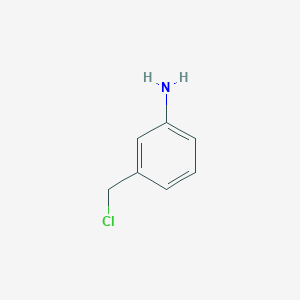
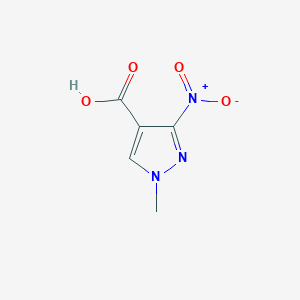
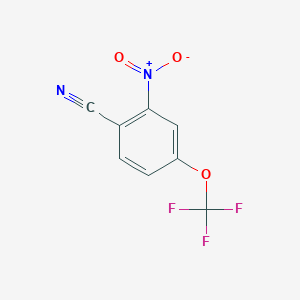
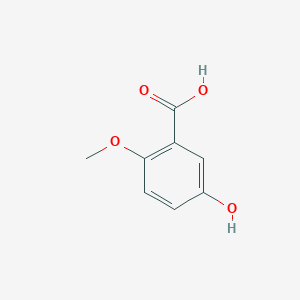
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)
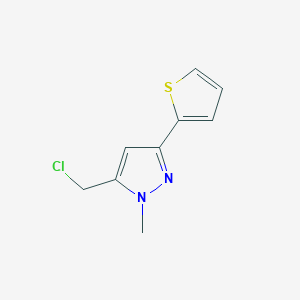
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)
